Product packaging for Disperse Orange 44(Cat. No.:CAS No. 12223-26-6)

Disperse Orange 44

Cat. No.: B3418293
CAS No.: 12223-26-6
M. Wt: 382.8 g/mol
InChI Key: ZXXVVTBKBDDTSE-UHFFFAOYSA-N
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Description

Contextualization within Azo Dye Chemistry and Synthetic Colorants

Disperse Orange 44 belongs to the azo dye class, which is characterized by the presence of at least one azo group (-N=N-) linking two aromatic systems savemyexams.comvedantu.commst.dk. Azo dyes constitute the largest and most versatile group of synthetic colorants, making up a significant portion of the global dye market due to their wide color range, ease of synthesis, and cost-effectiveness vedantu.comekb.eg. The synthesis of azo dyes typically involves a two-step process: diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or amine savemyexams.comslideshare.netp2infohouse.org. This compound is specifically synthesized through the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with N,N-bis(2-cyanoethyl)benzenamine worlddyevariety.comchemicalbook.com.

As a disperse dye, this compound is designed for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765) ekb.egcolourinn.inblogspot.comscribd.com. Unlike ionic dyes that form chemical bonds with fibers, disperse dyes are non-ionic and possess low water solubility. This characteristic allows them to be applied as fine, stable dispersions in aqueous dye baths. The dyeing mechanism involves the dispersion of dye molecules in water, their adsorption onto the fiber surface, and subsequent diffusion into the fiber's amorphous regions, typically facilitated by elevated temperatures that cause the fiber to swell and create pathways for dye penetration colourinn.inblogspot.comtextileexplainer.comnctexchem.com. Upon cooling, the dye molecules are retained within the fiber structure, providing coloration with good fastness properties colourinn.in.

Historical Development of this compound Research Trajectories

The development and application of disperse dyes, including this compound, gained prominence with the rise of synthetic fibers like polyester in the mid-20th century. As polyester became a dominant textile material, the demand for dyes capable of effectively coloring its hydrophobic structure grew. Research in this area focused on synthesizing new disperse dyes with improved color yield, brightness, and fastness properties, as well as developing more efficient and environmentally sound dyeing processes colourinn.inscribd.com.

This compound has been a subject of study and application in various patented formulations, often as part of dye mixtures designed to achieve specific shades or improve dyeing performance on synthetic textiles epo.org. Its inclusion in research aimed at understanding dye behavior in textile applications, as well as in analytical chemistry for developing detection and characterization methods, indicates its continued relevance in both industrial and academic settings nih.govresearchgate.net.

Current Research Landscape and Emerging Academic Challenges for this compound

Current research involving this compound often intersects with environmental science and analytical chemistry. Studies have explored the efficacy of various materials, such as iron oxide nanoparticles, for the removal of this compound from industrial wastewater, highlighting the ongoing challenge of dye effluent treatment ijasr.org. Furthermore, the compound has been a subject of purification and characterization efforts to establish analytical standards and spectral libraries for detecting and quantifying disperse dyes in various matrices, including children's clothing and indoor dust nih.govresearchgate.net.

Emerging academic challenges for this compound and similar dyes include developing greener synthesis routes, enhancing biodegradability, and improving dye fixation efficiency to minimize environmental impact. The complex nature of dye-fiber interactions and the need for precise analytical methods to monitor dye presence and transformation in different environments also present ongoing research frontiers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN6O2 B3418293 Disperse Orange 44 CAS No. 12223-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVVTBKBDDTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063281
Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4058-30-4, 12223-26-6
Record name 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Record name Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Record name 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile]
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Record name Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis
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Synthetic Methodologies and Derivatization Strategies for Disperse Orange 44

Classic Synthetic Routes and Process Optimization

The conventional synthesis of Disperse Orange 44 is a well-established two-step process characteristic of most azo dyes: a diazotization reaction followed by a coupling reaction. evitachem.comnih.gov

Diazotization and Coupling Reaction Mechanisms

The synthesis of this compound begins with the diazotization of a primary aromatic amine. nih.gov The specific manufacturing method involves the diazotization of 2-Chloro-4-nitrobenzenamine. worlddyevariety.comchemicalbook.com This process is typically conducted in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452). nih.gov The acid, often hydrochloric acid, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. byjus.com The nitrous acid then protonates and loses a water molecule to generate the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile. byjus.com The amino group of 2-Chloro-4-nitrobenzenamine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, a stable diazonium salt is formed. byjus.com

The second stage is the azo coupling reaction. The resulting diazonium salt is an electrophile that reacts with an electron-rich coupling component. nih.gov For this compound, the coupling component is N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.comchemicalbook.com This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position, to form the stable azo linkage (-N=N-), which is the chromophore responsible for the dye's color. nih.govscribd.com

Table 1: Key Reactants in the Synthesis of this compound

Role Chemical Compound
Diazo Component 2-Chloro-4-nitrobenzenamine
Coupling Component N,N-bis(2-cyanoethyl)benzenamine

Industrial-Scale Production Considerations

Transferring the laboratory synthesis of this compound to an industrial scale requires careful control over several process parameters to ensure consistent quality, high yield, and safety. The instability of diazonium salts necessitates that they are prepared in situ and used immediately in the subsequent coupling step. nih.gov

Key considerations for industrial production include:

Temperature Control: Diazotization is highly exothermic and must be maintained at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt into phenol (B47542), which would lead to unwanted byproducts. nih.gov

pH Management: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic medium, while the coupling reaction's optimal pH depends on the coupling component. For aniline (B41778) derivatives like the one used for this compound, the coupling is typically performed in a weakly acidic to neutral medium to ensure the coupling component is sufficiently nucleophilic.

Stirring and Mixing: Efficient agitation is crucial for maintaining temperature uniformity and ensuring proper mixing of reactants, which can be challenging in large-volume reactors. nih.gov

Post-Reaction Processing: After the coupling reaction is complete, the dye precipitates out of the solution. The industrial process involves filtration, washing the dye cake to remove salts and impurities, and drying. The final product is often milled with dispersing agents to achieve the fine particle size necessary for its application as a disperse dye. Packaging for commercial use is typically in 25kg boxes or drums. made-in-china.comepsilonpigments.com

The production scale has evolved from smaller, labor-intensive operations to larger, automated facilities with advanced equipment to meet growing demand and ensure consistent quality. etowndyes.com

Advanced Synthetic Approaches and Novel Precursor Utilization

Research into dye synthesis aims to develop greener, more efficient, and versatile methods. This includes the use of catalysts and alternative energy sources.

Catalyst-Mediated Synthesis of this compound Derivatives

While the core synthesis of this compound itself is well-defined, the synthesis of its derivatives and other azo dyes can be enhanced using catalysts. Research has explored metal-catalyst-free approaches where an aromatic amine can act as an in-situ reductant for direct cross-condensation with nitroarenes, omitting the need for toxic and costly metals. nih.gov This type of approach simplifies the process by combining reduction and coupling into a single step, potentially offering a more sustainable route for producing a variety of azo dyes. nih.gov

Microwave and Ultrasound-Assisted Synthetic Procedures

Microwave and ultrasound irradiation are emerging as powerful tools in green chemistry for synthesizing disperse dyes. mdpi.com These techniques offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for azo dye synthesis from hours to minutes. mdpi.comnih.gov This rapid, uniform heating can lead to higher yields and cleaner reactions with fewer byproducts. nih.gov Studies on various disperse dyes have demonstrated that microwave-assisted synthesis is not only faster but also aligns with green chemistry principles by often requiring less solvent. mdpi.comresearchgate.net The potential for scaling up microwave protocols suggests a viable path for commercial production of azo dyes. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound energy can enhance the surface characteristics of fabrics and improve dye uptake. mdpi.com In synthesis, sonication can lead to better mixing and mass transfer, potentially increasing reaction rates and yields for the diazotization and coupling steps.

Table 2: Comparison of Synthesis Methods for Azo Dyes

Parameter Conventional Heating Microwave-Assisted
Reaction Time Hours Minutes mdpi.comnih.gov
Energy Consumption High Low
Yield Often lower Generally higher nih.gov
Solvent Use High Lower mdpi.com

| Side Reactions | More prevalent | Reduced |

Structural Modification and Functionalization for Targeted Properties

The properties of this compound can be fine-tuned by making strategic modifications to its molecular structure. These changes are typically introduced by altering the functional groups on the diazo or coupling component precursors before the synthesis. researchgate.netresearchgate.net

Introducing different electron-donating or electron-withdrawing groups onto the aromatic rings of the precursors can significantly impact the final dye's characteristics. For instance, adjusting the electronic balance within the chromophore can alter the dye's absorption maximum (λmax), which in turn changes its color. researchgate.net Modifications can also be designed to improve other key properties required for textile applications.

Table 3: Potential Effects of Structural Modifications on Azo Dye Properties

Modification Target Property Rationale
Introduction of Halogens (e.g., Br, F) Light Fastness Halogens can help dissipate photo-energy, protecting the azo bond from degradation.
Incorporation of Ester or Cyano Groups Sublimation Fastness, Affinity Increases molecular weight and polarity, improving heat resistance and adhesion to polyester (B1180765).
Adding Bulky Side Chains Build-up Properties Can alter the aggregation behavior of the dye on the fiber surface, affecting color depth.

| Modifying Alkyl Chains on the Amine | Solubility, Color | Can influence the dye's solubility in the dye bath and subtly shift the electron density of the chromophore. researchgate.net |

By systematically exploring these derivatization strategies, chemists can create a portfolio of dyes based on the this compound scaffold, each optimized for specific performance demands in the textile industry.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Chloro-4-nitrobenzenamine
N,N-bis(2-cyanoethyl)benzenamine
Sodium Nitrite
Hydrochloric Acid

Halogenation and Nitro Group Introduction

The chemical identity and properties of this compound are significantly influenced by the strategic incorporation of halogen and nitro functional groups on its diazo component, 2-Chloro-4-nitrobenzenamine. These groups are not typically added in post-synthesis modification but are integral parts of the starting material, chosen specifically for the electronic effects they impart on the final dye molecule.

The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on the aromatic ring of the diazo component is crucial for achieving the desired orange shade. By withdrawing electron density, the nitro group creates a more electrophilic diazonium salt, which readily reacts with the coupling component. This electron-withdrawing nature also extends the π-conjugated system of the final azo dye, leading to a bathochromic shift (a shift to a longer wavelength of light absorption), which deepens the color. Research on other azo dyes has shown that the presence and position of nitro groups are critical, as they can also serve as potential anchoring sites in specialized applications like dye-sensitized solar cells, although their effectiveness can vary. rsc.org

Table 1: Core Reactants for this compound Synthesis

RoleChemical NameKey Functional Groups
Diazo Component2-Chloro-4-nitrobenzenamine-Cl (Halogen), -NO₂ (Nitro)
Coupling ComponentN,N-bis(2-cyanoethyl)benzenamine-N(CH₂CH₂CN)₂ (Tertiary Amine), -CN (Cyano)

Incorporation of Heterocyclic Moieties

A significant strategy for the derivatization of azo dyes like this compound involves the replacement of traditional aniline-based components with heterocyclic amines. scispace.com The introduction of heterocyclic rings, such as thiophene, thiazole, or pyrazole (B372694), into the dye structure can lead to marked improvements in color and performance. espublisher.comiosrjournals.org Compared to their benzenoid counterparts, heterocyclic azo dyes are known for producing brighter and stronger color shades and often exhibit superior light and sublimation fastness. scispace.comiosrjournals.org

This derivatization can be approached in two primary ways:

Using a heterocyclic amine as the diazo component: Instead of 2-Chloro-4-nitrobenzenamine, a heterocyclic amine like 2-aminothiazole (B372263) or an aminothiophene derivative could be diazotized. iosrjournals.orgnih.gov These compounds can act as potent electron-accepting diazo components, resulting in a significant bathochromic effect and leading to shades from red to blue. iosrjournals.org

Using a heterocyclic coupling component: The N,N-bis(2-cyanoethyl)benzenamine could be replaced with a heterocyclic coupler, such as a pyridone or pyrazole derivative. iosrjournals.orgnih.gov

Research has demonstrated that azo dyes based on 2-aminothiophenes are particularly valuable, offering excellent brightness and serving as alternatives to anthraquinone (B42736) dyes. scispace.com Similarly, thiazole-based azo dyes have been extensively studied to generate bright shades on synthetic fibers. iosrjournals.org The synthesis of these analogues follows the conventional diazotization-coupling pathway, allowing for a wide range of novel colorants to be developed from the basic this compound structure. rsc.org

Table 2: Hypothetical Heterocyclic Analogues of this compound

Analogue TypeModified ComponentExample HeterocycleAnticipated Property Change
Type 1Diazo Component2-Amino-5-nitrothiazoleBrighter shade, potential shift towards red/blue
Type 2Coupling ComponentPyridone derivativeEnhanced tinctorial strength and fastness
Type 1Diazo ComponentAminothiophene derivativeImproved brightness and sublimation fastness

Development of Multifunctional this compound Analogues

Modern dye research increasingly focuses on creating multifunctional molecules where the dye provides not only color but also an additional, value-added property. Developing analogues of this compound with built-in functionality is a key area of derivatization. These functionalities can include antimicrobial activity, UV protection, and photochromism. nih.govbohrium.com

Antimicrobial Dyes: By incorporating specific moieties known for their biological activity, this compound analogues could be designed to inhibit microbial growth on textiles. For instance, the synthesis could be adapted to include structures like sulfathiazole, pyrazole, or quaternary ammonium (B1175870) salts. nih.govbohrium.com Research has shown that azo dyes incorporating such heterocyclic scaffolds can exhibit significant antibacterial and antifungal properties. doaj.orgsci-hub.senih.gov

UV-Protective Dyes: Analogues can be engineered to absorb harmful ultraviolet radiation, thereby imparting a UV protection factor (UPF) to the fabric. This is often achieved by incorporating moieties that are themselves UV absorbers, such as benzophenone (B1666685) or benzotriazole (B28993) derivatives, into the dye's structure. researchgate.net The goal is to create dyes that can block UV rays effectively, offering protection without the need for a separate finishing agent. bohrium.com

Photochromic Dyes: Azobenzenes, the core structure of azo dyes, possess the intrinsic ability to undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength. nih.govwikipedia.org This photochromic behavior can be harnessed and optimized by modifying the structure of this compound. Such "smart" materials could be used in applications where a light-induced color change is desirable.

These multifunctional derivatives are synthesized by strategically adding the desired functional group to either the diazo or coupling component before the final azo coupling reaction.

Table 3: Potential Functional Groups for Multifunctional this compound Analogues

Desired FunctionExample Functional MoietyIntegration Strategy
AntimicrobialPyrazole or Sulfonamide groupIncorporate into diazo or coupling component
UV ProtectionBenzophenone derivativeUse a benzophenone-based coupling component
PhotochromismOptimized azobenzene (B91143) structureModify substituents on aromatic rings to enhance isomerization

Advanced Spectroscopic and Structural Elucidation of Disperse Orange 44

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) has been instrumental in confirming the molecular identity of Disperse Orange 44 and has been employed in studies for impurity profiling. The molecular formula of this compound is established as C18H15ClN6O2, with a monoisotopic mass of 382.0945 Da. HRMS techniques, often utilizing Orbitrap mass analyzers, provide high mass accuracy, typically within a few parts per million (ppm), enabling precise molecular formula determination. Studies have employed HRMS for both targeted and suspect screening of this compound in various environmental and product matrices, such as house dust and children's clothing, to identify and quantify its presence. The instrumentation used, such as the Orbitrap Fusion Lumos mass spectrometer, operates in positive electrospray ionization mode, facilitating structural elucidation through accurate mass measurements of the molecular ion and potential fragments. While the application of HRMS for this compound is well-documented, specific fragmentation patterns or detailed impurity profiles are not explicitly detailed in the retrieved information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural elucidation of organic compounds, including this compound. Research has confirmed the use of NMR, encompassing both ¹H and ¹³C NMR, for the characterization of purified this compound samples. The fundamental techniques of 2D NMR, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are recognized for their ability to establish atom connectivity and confirm molecular structures.

¹H NMR and ¹³C NMR Spectral Analysis

Studies have reported the purification of this compound and its subsequent analysis by ¹H and ¹³C NMR. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. However, the specific chemical shift values, multiplicities, integrations for ¹H NMR, and chemical shifts for ¹³C NMR of this compound are not explicitly provided in the accessible search results. The general principles of interpreting these spectra, including the information derived from chemical shifts and signal multiplicities, are well-established in organic chemistry.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a standard technique for identifying functional groups based on their characteristic absorption of infrared radiation. While IR spectroscopy has been applied in studies involving dyes, specific IR spectral data, such as absorption bands and their assignments for this compound, are not detailed in the provided search results. General IR absorption bands for common functional groups are known; for instance, azo (-N=N-) stretching vibrations are typically observed in the range of 1458-1411 cm⁻¹ for some azo dyes, and C-H stretching vibrations appear around 2900-3100 cm⁻¹.

Raman Spectroscopy and Resonance Effects

Raman spectroscopy is another valuable vibrational technique that complements IR spectroscopy by providing information on molecular vibrations through inelastic scattering of light. Studies have explored the use of Raman spectroscopy for characterizing organic pigments, including orange dyes, and the selection of specific laser wavelengths (e.g., 785 nm) is often employed to minimize fluorescence interference. The principles of resonance Raman scattering, where the intensity of Raman signals is enhanced when the excitation wavelength is close to an electronic transition, are also relevant for colored compounds like this compound. However, specific Raman spectral data, including characteristic shifts and their assignments for this compound, were not found in the provided search snippets.

Data Tables:

Due to the absence of specific numerical data (e.g., chemical shifts, m/z values, vibrational frequencies) for this compound in the provided search results, detailed data tables for each spectroscopic technique cannot be generated. The information available confirms the application of these techniques for its characterization but does not present the specific experimental outcomes.

Compound Names Table:

this compound

Disperse Blue 183:1

Disperse Blue 79:1

Disperse Orange 73

Disperse Red 354

Disperse Red 50

Disperse Red 73

Disperse Orange 25

Disperse Orange 37

Disperse Orange 61

Disperse Violet 93

Disperse Blue 373

Disperse Yellow 3

Disperse Orange 3

Disperse Red 1

Disperse Red 17

Disperse Yellow 7

Disperse Red 13

Disperse Blue 35

Disperse Blue 106

Disperse Blue 124

Disperse Yellow 114

Disperse Black ECT

Disperse Violet 33

Disperse Orange A

2-Chloro-4-nitrobenzenamine

N,N-bis(2-cyanoethyl)benzenamine

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, particularly UV-Visible (UV-Vis) spectrophotometry, is a crucial technique for understanding the chromophoric properties of dyes like this compound docbrown.infowikipedia.org. The UV-Vis spectrum reveals the wavelengths of light absorbed by the molecule, which directly correlates to its perceived color. The chromophore, in this case, the azo group conjugated with aromatic rings, absorbs light in the visible region of the electromagnetic spectrum msu.eduupi.edu.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray Diffraction (XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into the crystal structure and how molecules pack together unical.itwikipedia.org. While detailed crystallographic data for this compound, such as specific unit cell parameters or space group, are not extensively detailed in the provided snippets, some information points towards its crystalline nature.

One source mentions that this compound has a crystal x-ray diffraction pattern that shows a crystalline form with an orthorhombic shape and space group Pbca, with lattice constants a = 1031 pm and b = 10 biosynth.com. This suggests a well-defined, ordered arrangement of molecules in the solid state. The study of crystal packing through XRD helps understand intermolecular forces, such as π–π stacking or hydrogen bonding, which can influence the dye's physical properties, stability, and performance dergipark.org.tracs.org. For example, in a related monoazo disperse dye, the molecule was found to be nearly planar with a trans-isomer conformation, and while aromatic rings between dimeric units were offset, no π–π stacking interactions were observed dergipark.org.tr. The precise arrangement of molecules in the crystal lattice, as elucidated by XRD, is fundamental to understanding bulk properties and solid-state behavior.

Tautomerism and Isomerism Investigations of this compound Analogues

Azo dyes, including this compound, are known to exhibit various forms of isomerism and tautomerism, which can significantly impact their chemical properties, color, and dyeing performance nih.govbris.ac.ukresearchgate.netrsc.org.

Isomerism: The most common form of isomerism in azo dyes is geometrical isomerism (or cis-trans isomerism) around the azo (-N=N-) double bond nih.govbris.ac.ukwikipedia.org. Azo molecules can exist in a more stable trans (E) configuration and a less stable cis (Z) configuration. This isomerization can be induced by UV light, leading to changes in color (photochromism), although modern dye development often aims to minimize this effect bris.ac.ukwikipedia.org. This compound, like other azo dyes, likely possesses the trans configuration as its predominant, more stable form dergipark.org.tr.

Tautomerism: A significant phenomenon in azo dyes is azo-hydrazone tautomerism nih.govresearchgate.netrsc.org. This involves the migration of a proton, leading to an equilibrium between the azo form (containing the -N=N- group) and the hydrazone form (containing a C=N-NH- group) nih.govresearchgate.net. The relative stability of these tautomers depends on the molecular structure, substituents, and environmental conditions such as solvent polarity, pH, and temperature researchgate.netrsc.orgpsu.edu. For many azo dyes, the hydrazone form is often more stable, particularly in polar solvents or in the solid state, and can exhibit different spectral properties and dyeing characteristics compared to the azo form researchgate.netrsc.orgpsu.edu. While specific tautomeric studies on this compound are not detailed in the provided results, the general understanding of azo dye chemistry suggests that such tautomeric equilibria could be present, influencing its behavior nih.govresearchgate.net. The presence of functional groups like hydroxyl (-OH) or amino (-NH) ortho or para to the azo group can promote azo-hydrazone tautomerism nih.govpsu.edu.

Computational and Theoretical Studies of Disperse Orange 44

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure and Spectra Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure of Disperse Orange 44 and predicting its absorption spectra. DFT is used to determine the optimized molecular geometry and electronic ground state properties, while TD-DFT is employed to calculate the energies of electronic excited states.

The relationship between the molecular structure of mono-azo orange disperse dyes and their maximum absorption wavelengths (λmax) has been systematically examined using these methods. In such studies, the initial conformations of the dye molecules are generated and then optimized to find the most stable, energy-minimized structures. By calculating the Gibbs free energy, the Boltzmann distribution ratio at a given temperature (e.g., 298.15 K) can be determined for different conformations. Conformations that are significantly populated are then selected for excited-state calculations using TD-DFT to generate a predicted ultraviolet-visible (UV-Vis) absorption spectrum.

For a series of orange disperse dyes, a predictive model based on these quantum chemical calculations has been established. This model has shown a high degree of consistency, with testing error rates for predicting the maximum absorption wavelength remaining within 6%. Specifically for this compound, the presence of a strong electron-withdrawing cyano group on its coupling component results in a shorter maximum absorption wavelength compared to similar dyes with weaker electron-withdrawing groups like an ester group.

Table 1: Predicted vs. Experimental Absorption Data for Disperse Orange Dyes

Dye Functional Group Predicted λmax (nm) Experimental λmax (nm)
C.I. This compound Cyano Data not specified 455

This table illustrates the influence of functional groups on the absorption spectra of disperse dyes, as explained by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or polymer fibers.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. This allows for the exploration of the dye's accessible conformational space and the analysis of intermolecular interactions like hydrogen bonds and van der Waals forces.

While specific MD simulation studies focusing exclusively on this compound are not prevalent in the literature, the methodology has been applied to closely related azo dyes. For instance, MD simulations have been used to study the solvation of disperse dyes in various solvents, revealing how solute-solvent interactions influence the dye's conformation. Such studies are crucial for understanding how the dye behaves in a dye bath and how it interacts with textile fibers at a molecular level. The simulations can reveal the preferred orientation of the dye molecule as it approaches and binds to a polymer surface, providing insights into the dyeing mechanism and the stability of the dye-fiber complex.

Molecular Docking Studies for Substrate Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as a polymer or a biological macromolecule) to form a stable complex. It is widely used to predict the binding mode and affinity between two molecules.

In the context of this compound, molecular docking can be used to predict how the dye binds to textile fibers like polyester (B1180765). The process involves generating a three-dimensional model of both the dye and a segment of the polymer chain. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

Studies on other azo dyes have successfully used this approach to understand their interaction with biological receptors like DNA. For example, molecular docking simulations of Disperse Orange 1 with double-stranded DNA have shown that both minor groove binding and intercalation are energetically favorable binding modes. mdpi.com In the minor groove binding mode, hydrogen bonds are the dominant interactions, whereas, in the intercalative mode, numerous hydrophobic pi-pi stacking interactions are effective. mdpi.com This type of computational analysis provides a molecular-level understanding of the potential for dye-substrate interactions, which is crucial for assessing both dyeing performance and potential biological activity.

Table 2: Predicted Binding Affinities of Azo Dyes with dsDNA

Dye Binding Mode Predicted Binding Free Energy (ΔG°) (kcal/mol)
Disperse Orange 1 Minor Groove -8.23
Disperse Orange 1 Intercalation -8.18
C.I. Disperse Red 1 Minor Groove -7.67

This table showcases the output of molecular docking studies, indicating the energetically favorable binding modes and affinities for azo dyes similar to this compound. mdpi.com

Structure-Property Relationships (SPR) Modeling and Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physical properties or biological activity. These models are essential for the predictive design of new dyes with desired characteristics, such as improved color, fastness, and environmental safety.

For disperse dyes, SPR models have been developed to understand the relationship between their molecular structure and their dyeing properties on synthetic fibers. Correlation analysis of experimental data for series of monoazo disperse dyes has revealed that key molecular descriptors are significant factors affecting dye performance.

One crucial factor is the partition coefficient between octanol and water (CLogP), which is a measure of the dye's hydrophobicity. A higher CLogP value generally correlates with a greater isotherm coefficient, indicating stronger sorption onto hydrophobic fibers like polyurethane. It also tends to lead to better rubbing and washing fastness. The dipole moment of the dye molecule has also been found to be negatively correlated with washing fastness. By establishing these relationships, regression analysis equations can be developed to predict the dyeing properties of new dye structures before they are synthesized.

Reaction Pathway Simulations for Synthesis and Degradation Mechanisms

Computational methods can be employed to simulate reaction pathways, providing insights into both the synthesis and degradation of this compound. These simulations can help optimize synthetic routes and predict the environmental fate of the dye.

The manufacturing process for this compound involves the diazotization of 2-Chloro-4-nitrobenzenamine, followed by a coupling reaction with N,N-bis(2-cyanoethyl)benzenamine. Computer-assisted synthesis design programs can analyze this retrosynthetically, helping to identify potential alternative pathways or optimize reaction conditions.

Advanced Applications and Performance Evaluation of Disperse Orange 44 in Material Science

Dyeing Performance on Hydrophobic Fibers

The efficacy of Disperse Orange 44 in dyeing hydrophobic fibers like polyester (B1180765) is determined by the principles of kinetics and thermodynamics, which govern the dye's transfer from the dyebath to the fiber.

Polyester and Polyester Blend Dyeing Kinetics and Thermodynamics

The dyeing of polyester with disperse dyes is a complex process that involves the transfer of non-ionic dye molecules from an aqueous dispersion to the non-polar fiber. The process can be understood through three primary steps:

Movement of dye molecules from the aqueous bath to the surface of the fiber.

Adsorption of the dye molecules onto the fiber surface.

Diffusion of the adsorbed dye from the surface into the amorphous regions of the fiber polymer. researchgate.net

Thermodynamics of Dyeing The equilibrium of the dyeing process for disperse dyes on polyester is often described by a solid solution mechanism, where the dye partitions between the dyebath and the fiber. crimsonpublishers.com The adsorption behavior can be analyzed using several isotherm models, with the Nernst isotherm model frequently providing the best correlation for this system. crimsonpublishers.comcrimsonpublishers.com This model describes the linear distribution of the dye between the two phases at equilibrium.

Key thermodynamic parameters are used to quantify the dyeing process:

Partition Coefficient (K): This represents the ratio of the dye concentration in the fiber to the dye concentration in the dyebath at equilibrium.

Standard Affinity (-Δμ°): This value measures the tendency of the dye to move from the dyebath into the fiber. It indicates the spontaneity of the dyeing process.

Enthalpy (ΔH°) and Entropy (ΔS°) of Dyeing: These parameters provide insight into the heat and randomness changes during dyeing. Disperse dyeing of polyester is typically an endothermic process, meaning it is favored by higher temperatures.

Kinetics of Dyeing The rate at which dyeing occurs is a critical factor in industrial applications. The study of dyeing kinetics for the polyester-disperse dye system involves evaluating the rate of dye absorption and the diffusion of dye molecules within the fiber. The diffusion coefficient is a key kinetic parameter that measures how quickly the dye penetrates the fiber structure. crimsonpublishers.com The rate of dyeing is significantly influenced by temperature; higher temperatures increase the thermal energy of the polymer chains, which facilitates the diffusion of dye molecules into the fiber. researchgate.net

Influence of Fiber Modification on Dye Uptake

The inherent hydrophobicity and crystalline structure of polyester fibers can limit dye uptake, especially at lower temperatures. To enhance dyeability, the fiber's surface can be modified. One common method is alkali hydrolysis, using solutions of compounds like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). researchgate.net

This treatment alters the surface morphology of the polyester fibers, increasing porosity. researchgate.net The increased permeability allows a greater number of dye molecules to diffuse into the fiber structure, leading to improved dye uptake. Research has demonstrated that the dye adsorption on alkali-modified polyester fibers is significantly greater than on unmodified fibers. For instance, under specific experimental conditions, the degree of dye exhaustion for modified fibers reached 18.2%, compared to just 10% for unmodified fibers. researchgate.net

Fastness Properties and Durability Assessment

The durability of a dyeing is assessed by its ability to resist color loss or transfer under various conditions encountered during the textile's life cycle. This compound generally exhibits good to excellent fastness properties on polyester.

Fastness PropertyTest Method (Standard)Rating
Light Fastness (Xenon Arc)ISO 105-B026-7
Washing FastnessISO 105-C034-5
Sublimation FastnessISO 105-P014-5
Perspiration Fastness (Acid & Base)AATCC4-5
Abrasion (Rubbing) Fastness - DryISO 105-X124-5
Abrasion (Rubbing) Fastness - WetISO 105-X124-5

Note: Fastness is typically rated on a scale of 1 to 5 for most tests, where 5 is excellent. Light fastness is rated on a scale of 1 to 8, where 8 is excellent.

Light Fastness Evaluations

Light fastness measures the resistance of the dye to fading when exposed to a light source. This compound demonstrates a high light fastness rating of 6-7 on the 1-8 Blue Wool Scale when tested according to the ISO 105-B02 standard using a Xenon arc lamp. epsilonpigments.comenochdye.com This indicates very good resistance to color change upon exposure to light.

Washing and Sublimation Fastness

Washing Fastness: This property is crucial for textiles that undergo frequent laundering. This compound shows good washing fastness, with a rating of 4-5 on the 1-5 grayscale. epsilonpigments.commade-in-china.comgoldsupplier.com This indicates minimal color loss or staining of adjacent fabrics during washing. The test is often conducted following the ISO 105-C03 standard. epsilonpigments.com

Sublimation Fastness: Also known as dry heat fastness, this measures the dye's resistance to migrating from the fiber when exposed to high temperatures, such as during ironing or storage. The dye has a good sublimation fastness rating of 4-5, indicating its stability at elevated temperatures. epsilonpigments.commade-in-china.comgoldsupplier.com

Perspiration and Abrasion Fastness

Perspiration Fastness: This assesses the color's resistance to both acidic and alkaline perspiration. For this compound, the rating is typically 4-5, showing strong stability against color change or staining when in contact with human perspiration. enochdye.com

Abrasion Fastness: Often referred to as rubbing fastness, this property evaluates the resistance of the color to rubbing off onto other surfaces. This compound has a rating of 4-5 for both dry and wet rubbing conditions, indicating a low tendency for color transfer through friction. epsilonpigments.com

Novel Dyeing Technologies and Medium Optimization

The textile industry is increasingly adopting innovative technologies to reduce its environmental footprint, focusing on minimizing water and energy consumption. This compound, a key dye for synthetic fibers, is at the forefront of this evolution, with research focusing on its application in novel dyeing systems and the optimization of dyeing mediums for greater efficiency and sustainability.

Waterless Dyeing Systems (e.g., Silicone Medium)

Waterless dyeing represents a significant leap forward in sustainable textile processing. Non-aqueous mediums, such as silicone-based solvents like decamethylcyclopentasiloxane (D5), offer a promising alternative to traditional water-intensive methods. In these systems, polyester and other synthetic textiles can be dyed with disperse dyes without any water, virtually eliminating wastewater discharge.

Research into these systems has shown that the performance of the dye is influenced by the properties of additives like dispersants. For instance, the hydrophilicity of a dispersant can affect the dye's solubility in the silicone medium; a more hydrophilic dispersant can decrease the dye's solubility in the solvent, which in turn can improve the dye exhaustion onto the fabric. This demonstrates that optimizing the auxiliary chemical selection is crucial for the commercial feasibility of this green dyeing technology. Studies have also confirmed that dyeing in a silicone solvent system does not negatively impact the color fastness properties of the dyed polyester fabric, ensuring product quality meets international standards.

Supercritical CO2 Dyeing Processes

Supercritical fluid dyeing, particularly using carbon dioxide (scCO2), is another revolutionary waterless technique well-suited for this compound and other disperse dyes. In its supercritical state—achieved at a specific temperature and pressure—CO2 exhibits properties of both a liquid and a gas. It has a liquid-like density that allows it to dissolve hydrophobic disperse dyes, and a gas-like low viscosity and high diffusivity that enables it to penetrate synthetic fibers like polyester efficiently. meghmaniglobal.com

The key advantages of this process include:

Elimination of Water: The process is entirely water-free, thus preventing water pollution and the need for wastewater treatment. meghmaniglobal.com

No Auxiliaries: Dyes can be formulated without the need for additional dispersing agents or other auxiliaries, simplifying the process. alfa-chemistry.com

Reduced Energy and Time: The dyeing cycle is often shorter than conventional aqueous methods, leading to significant energy savings. alfa-chemistry.com

CO2 Recyclability: A high percentage of the CO2 used in the process can be recycled, making it an economically and environmentally sound option. alfa-chemistry.com

The effectiveness of scCO2 dyeing hinges on the solubility of the disperse dye in the supercritical fluid and the swelling or "plasticizing" action of CO2 on the polymer chains of the fiber. alfa-chemistry.com This plasticization lowers the glass transition temperature of the fiber, enhancing the diffusion of the dye into the material. alfa-chemistry.com The process parameters, such as temperature and pressure, are typically in the range of 80-140°C and 17-29 MPa, respectively. alfa-chemistry.com

Energy-Efficient Dyeing Methods (e.g., pH optimization, dye accelerators)

Optimizing conventional aqueous dyeing methods is crucial for reducing energy consumption. For disperse dyes like this compound, which belong to the azo class, controlling the pH of the dye bath is critical for stability and performance.

pH Optimization: Disperse dyes are most stable in a weakly acidic medium, typically with a pH range of 4.5 to 5.5. china-dyestuff.com Deviations from this optimal range, especially under high-temperature dyeing conditions, can lead to the hydrolysis of the dye molecules. An alkaline environment (pH > 6) can cause changes in color and a reduction in color depth. made-in-china.com Therefore, maintaining the correct acidic pH throughout the dyeing process is essential for achieving reproducible and accurate shades while preventing energy waste from re-dyeing.

Dyeing ParameterOptimal RangeRationale
pH Level 4.5 - 5.5Ensures maximum stability of the disperse dye, preventing hydrolysis and color changes at high temperatures. china-dyestuff.com

Dye Accelerators: Also known as carriers, dye accelerators are chemical agents that improve the efficiency of the dyeing process, often allowing for lower temperatures or shorter dyeing times, which translates to energy savings. These carriers function by swelling the polyester fibers, effectively lowering their glass transition temperature. This action increases the intermolecular space within the polymer structure, allowing dye molecules to penetrate and fix within the fiber more easily, even at temperatures below the usual 130°C. While effective, the selection and use of carriers must be managed carefully due to environmental concerns associated with some traditional carrier chemicals.

Integration of this compound in Functional Materials

Beyond its primary role in textile coloration, this compound is integrated into various functional materials, where it acts as a pigment. Its application extends to advanced coatings for textiles and coloring non-textile substrates like plastics and inks.

Advanced Textile Coatings and Finishes

The primary function of this compound is to impart color to hydrophobic fibers through a dyeing process, where the dye molecule penetrates and becomes fixed within the fiber's polymer structure. alfa-chemistry.com This mechanism is distinct from functional finishes or coatings, which are typically applied to the surface of a fabric to add properties such as water repellency, flame retardancy, or antimicrobial capabilities.

While a colored coating could incorporate a colorant, the use of a disperse dye as the functional component in an advanced finish is not its intended application. The properties that make this compound an effective dye—its ability to diffuse into fibers at high temperatures—are not the properties required for a surface finish. Therefore, its role in this area is limited to providing color to a polymer coating before it is applied to a textile, rather than acting as a functional finish itself.

Pigment Applications in Non-Textile Substrates

In non-textile applications, this compound functions as a pigment rather than a dye. The key distinction is that a pigment is an insoluble colorant that is physically dispersed in a medium (like a polymer or ink base), whereas a dye dissolves and bonds chemically or physically with the substrate. This compound is utilized in the coloration of various materials, including plastics and printing inks. colorfuldyes.comamoghchemicals.in

Plastics: this compound is used to color a variety of plastics and resins, including polyester resins, PVC, acrylic, and nylon. alfa-chemistry.com When used as a pigment in plastics, several performance factors are critical:

Heat Stability: The pigment must withstand the high temperatures involved in polymer processing (e.g., injection molding, extrusion) without decomposing or changing color.

Lightfastness: The ability to resist fading upon exposure to light is crucial for the durability of the final product.

Migration Resistance: The pigment should not bleed or migrate from the plastic to the surface or into adjacent materials.

Dispersibility: The pigment particles must be easily and uniformly dispersed within the polymer matrix to avoid specks and ensure consistent color. made-in-china.com

Printing Inks: Disperse dyes, including this compound, are formulated into inks for various printing applications, particularly for transfer printing on synthetic textiles. tkechemi.com In this process, the dye is first printed onto a substrate like paper and then transferred to the fabric using heat, where the dye sublimates and diffuses into the polyester fibers. Disperse dyes are also used in the formulation of inks for digital inkjet printing on textiles, a process that offers significant reductions in water and energy consumption compared to traditional dyeing. tkechemi.com The formulation of these inks requires the dye to be processed into fine, stable dispersions to ensure excellent jetting performance and prevent nozzle clogging. tkechemi.com

ApplicationRole of this compoundKey Performance Requirements
Plastics PigmentHeat stability, lightfastness, migration resistance, good dispersion. made-in-china.com
Printing Inks Pigment/Sublimable ColorantHigh color strength, stability in dispersion, suitability for sublimation (transfer printing). tkechemi.com

Environmental Behavior, Fate, and Remediation Technologies for Disperse Orange 44

Occurrence and Distribution in Environmental Matrices

Disperse dyes can enter the environment through various pathways, primarily from industrial effluents and the lifecycle of dyed consumer products. nih.gov

Detection in Wastewater Effluents and Receiving Waters

Textile manufacturing processes are a primary source of dye release into the environment. primescholars.com Effluents from textile mills can contain a significant portion of unfixed dyes, which are then discharged into wastewater streams. ijcce.ac.ir Disperse dyes, including those of the orange variety, are frequently detected in these effluents. ijcce.ac.iroup.com Due to their low water solubility, these dyes can persist and accumulate in receiving water bodies and associated sediments. While specific concentrations of Disperse Orange 44 are not always detailed in broad wastewater analyses, the general class of disperse and azo dyes is a known contaminant in aquatic environments impacted by textile industry discharges. nih.gov Advanced analytical methods, such as liquid chromatography coupled to mass spectrometry (LC-MS/MS), have been developed to detect various disperse dyes in environmental water samples at concentrations ranging from nanograms to micrograms per liter. oup.com

Presence in Indoor Environments (e.g., House Dust)

Beyond industrial settings, this compound has been identified as a contaminant in indoor environments. Azobenzene (B91143) disperse dyes are known to be shed from textiles like clothing and upholstery, accumulating in house dust. nih.govduke.edu This makes dust a significant reservoir for these compounds. nih.gov Studies have confirmed the presence of this compound in house dust samples. nih.gov Research analyzing dust from 124 homes found that detection frequencies for 12 targeted azobenzene disperse dyes, including this compound, ranged from 11% to 89%. duke.edu For the dyes detected in over half of the samples, the geometric mean concentrations were between 32.4 and 360 ng/g. duke.edu The presence of these dyes in dust is a potential pathway for human exposure, especially for young children. nih.govduke.edu

Detection of Azobenzene Disperse Dyes in House Dust
ParameterFindingReference
Detection Frequency (12 dyes)11% - 89% duke.edu
Geometric Mean Levels (for dyes detected in >50% of samples)32.4 - 360 ng/g duke.edu
Identified CompoundThis compound nih.gov

Degradation Pathways and Transformation Products

Once in the environment, this compound can be transformed through several physical, biological, and chemical processes.

Photodegradation Mechanisms and Kinetics

Photodegradation is a process where light energy drives the breakdown of chemical compounds. For organic dyes, this typically occurs when the dye molecule absorbs photons, leading to an excited state. This can result in the formation of reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O2−), which are powerful oxidizing agents that can non-selectively decompose the dye structure. mdpi.com The efficiency of photodegradation can be influenced by factors like light intensity, pH, and the presence of photocatalysts such as Titanium dioxide (TiO2) or Zinc oxide (ZnO). mdpi.comresearchgate.net While specific kinetic studies on this compound are not widely available, the photodegradation of azo dyes often follows pseudo-first-order or second-order kinetics, depending on the conditions. mdpi.comscirp.org The rate of degradation generally increases with light intensity, although it can become limited by the number of available active sites on a catalyst's surface at very high intensities. mdpi.com

Biodegradation by Microbial Consortia and Fungi

Biodegradation offers an eco-friendly method for breaking down synthetic dyes. Microbial consortia, which are mixed communities of microorganisms like bacteria and fungi, are often more effective at degrading complex pollutants than individual strains. primescholars.comnih.govbiotech-asia.org This is due to the wider range of enzymatic activities within the consortium, where different species may work synergistically to break down the parent dye and its intermediate products. researchgate.net For azo dyes, the key step in biodegradation is the reductive cleavage of the azo bond (-N=N-), which is typically carried out by microbial enzymes called azoreductases. primescholars.com This initial step results in the decolorization of the dye and the formation of aromatic amines. nih.gov Fungi, such as those from the Aspergillus genus, have also demonstrated the ability to decolorize and degrade azo dyes. researchgate.netbepls.com Studies have shown that bacterial-fungal consortia can achieve high percentages of dye degradation, even at high concentrations. researchgate.net

Microbial Degradation of Azo Dyes
Microbial SystemKey EnzymeMechanismAdvantageReference
Bacterial Consortia (e.g., Providencia, Pseudomonas)AzoreductaseReductive cleavage of azo bondHigh decolorization efficiency; synergistic action primescholars.comnih.gov
Fungi (e.g., Aspergillus)Various oxidoreductasesBiosorption and enzymatic degradationEffective in decolorizing various dyes researchgate.netbepls.com
Mixed Microbial ConsortiaMultiple enzymesSynergistic degradation pathwaysMore robust and efficient than monocultures biotech-asia.orgresearchgate.net

Chemical Reduction Pathways and Aromatic Amine Formation

The chemical structure of this compound is based on a central azo bond. worlddyevariety.com Chemical reduction, either through industrial processes or environmental reactions, cleaves this bond. mdpi.com This process is the basis for the formation of potentially harmful aromatic amines. ijcce.ac.irnih.gov The manufacturing process of this compound involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.comchemicalbook.com

Consequently, the reductive cleavage of the this compound molecule is expected to yield these two precursor compounds as its primary aromatic amine transformation products. The formation of such amines is a significant aspect of the environmental fate of azo dyes, as the toxicity of these breakdown products can differ from the parent dye. nih.gov

Advanced Treatment and Removal Technologies for this compound

Conventional wastewater treatment methods often fall short in effectively removing synthetic dyes like this compound due to their complex aromatic structures, which make them resistant to biodegradation. neliti.com This necessitates the use of advanced treatment and removal technologies capable of degrading these recalcitrant molecules or separating them efficiently from aqueous solutions. These advanced methods are crucial for mitigating the environmental impact of dye-containing effluents from industries such as textiles. nih.gov

Adsorption Processes Using Novel Adsorbents (e.g., Nanoparticles, Zeolites, Activated Carbon)

Adsorption is a widely utilized method for dye removal due to its high efficiency, cost-effectiveness, and ease of operation. nih.gov The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. Research has focused on developing novel, low-cost adsorbents with high surface areas and specific affinities for dyes.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have demonstrated significant potential for dye removal. A study on the removal of Disperse Orange 25, a similar azo dye, utilized a zeolite synthesized from cenospheres (a byproduct of coal combustion). This novel adsorbent proved to be efficient, ecofriendical, and economical. researchgate.netnih.gov The maximum adsorption capacity (qmax) for Disperse Orange 25 onto this zeolite was found to be 125 mg/g. iwaponline.com

Activated carbon, another common adsorbent, can be prepared from various low-cost biomass materials. For instance, activated carbon derived from the plant Euphorbia rigida was successfully used to remove Disperse Orange 25 from aqueous solutions. researchgate.netnih.gov This adsorbent exhibited a maximum adsorption capacity of 118.93 mg/g at 20°C, highlighting the effectiveness of biomass-derived carbons in dye remediation. researchgate.netnih.gov Nanoporous carbon produced from Moringa oleifera seed waste also showed a very high adsorption capacity for anionic dyes. mdpi.com

Table 1: Adsorption Capacities of Various Adsorbents for Disperse Dyes

Adsorbent Dye Maximum Adsorption Capacity (qmax) Reference
Zeolite from Cenospheres Disperse Orange 25 125 mg/g iwaponline.com
Activated Carbon from Euphorbia rigida Disperse Orange 25 118.93 mg/g researchgate.netnih.gov
Cu(I)-Polyaniline Composite Reactive Orange 16 392.156 mg/g mdpi.com
Nanoporous Carbon from Moringa oleifera Methyl Orange 367.83 mg/g mdpi.com

To understand the mechanism of adsorption, equilibrium data are often analyzed using isotherm models, while the rate of adsorption is studied through kinetic models. mdpi.comnih.gov

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium. mdpi.com The Langmuir and Freundlich models are most commonly used. The Langmuir model assumes a homogenous surface with monolayer adsorption, whereas the Freundlich model applies to heterogeneous surfaces. mdpi.comresearchgate.net

For the adsorption of Disperse Orange 25 onto both zeolite and activated carbon, the Langmuir isotherm model provided a better fit to the experimental data than the Freundlich model. iwaponline.comresearchgate.netnih.gov This suggests that the adsorption occurs as a monolayer on a homogeneous surface. mdpi.com

Similarly, the adsorption of Reactive Orange 16 onto a Cu(I)-polyaniline composite was best described by the Langmuir model, with a calculated maximum capacity of 392.156 mg/g. mdpi.com

Kinetic Modeling: Kinetic studies are crucial for determining the efficiency and rate-controlling step of the adsorption process. mdpi.com The pseudo-first-order and pseudo-second-order models are widely applied.

The pseudo-second-order kinetic model was found to be the best fit for the adsorption of Disperse Orange 25 on both zeolite and activated carbon from Euphorbia rigida. iwaponline.comresearchgate.netnih.gov This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. mdpi.com

The adsorption of Disperse Orange 30 onto polyester (B1180765) fabric also followed the pseudo-second-order model. iau.ir

Table 2: Best-Fit Isotherm and Kinetic Models for Disperse Dye Adsorption

Adsorbent-Dye System Best-Fit Isotherm Model Best-Fit Kinetic Model Reference
Zeolite - Disperse Orange 25 Langmuir Pseudo-second-order iwaponline.com
Activated Carbon - Disperse Orange 25 Langmuir Pseudo-second-order researchgate.netnih.gov
Polyester - Disperse Orange 30 Nernst Pseudo-second-order iau.ir
Cu(I)-PANI - Reactive Orange 16 Langmuir Pseudo-second-order mdpi.com

The efficiency of the adsorption process is significantly influenced by various environmental and operational parameters, including pH, initial dye concentration, adsorbent dosage, contact time, and temperature. nih.govresearchgate.net Optimizing these parameters is essential for achieving maximum dye removal.

pH: The pH of the solution affects both the surface charge of the adsorbent and the ionization of the dye molecule. nih.gov For the adsorption of Disperse Orange 25 onto zeolite, the optimal pH was found to be 6.10. nih.gov In another study on Disperse Orange 30, the highest adsorption onto polyester was achieved at a more acidic pH of 4.5. iau.ir

Initial Dye Concentration: Generally, the rate of adsorption decreases as the initial dye concentration increases, because the available active sites on the adsorbent surface become saturated. researchgate.net

Adsorbent Dosage: Increasing the adsorbent dosage typically leads to a higher percentage of dye removal due to the greater availability of adsorption sites. iwaponline.com

Contact Time and Agitation Speed: Sufficient contact time and agitation are required to reach adsorption equilibrium. A study using zeolite for Disperse Orange 25 removal found optimal conditions to be a contact time of 119 minutes and an agitation speed of 158 rpm. nih.gov

A Box-Behnken design was used to optimize the removal of Disperse Orange 25 using zeolite, achieving a maximum removal of 96% under the following conditions:

Table 3: Optimal Conditions for Disperse Orange 25 Removal by Zeolite

Parameter Optimal Value
Contact Time 119 min
Dye Concentration 38.00 mg/L
Agitation Speed 158 rpm
pH 6.10
Adsorbent Dosage 0.67 g/L

Data from a study by Markandeya et al. (2021) nih.gov

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH). mdpi.comdoi.org These radicals are powerful, non-selective oxidizing agents that can break down complex organic pollutants like this compound into simpler, less harmful compounds, and ultimately mineralize them into carbon dioxide and water. researchgate.netatlantis-press.com Common AOPs include Fenton's reagent (H₂O₂/Fe²⁺), photo-Fenton, ozonation, and UV/H₂O₂ processes. mdpi.comatlantis-press.com

AOPs are particularly effective for treating wastewater containing azo dyes, as the hydroxyl radicals can readily attack and cleave the chromophoric azo (-N=N-) group, leading to rapid decolorization. atlantis-press.com Subsequent reactions lead to the fragmentation of the aromatic rings. While specific studies on this compound are limited, the general efficacy of AOPs for azo dyes is well-established. For example, the Fenton process has been shown to achieve complete decolorization of various dyes, with reaction times ranging from a few minutes to half an hour. mdpi.com Combining AOPs with other methods can enhance efficiency and reduce costs, which is a key consideration for industrial-scale applications. atlantis-press.com

Membrane Filtration and Hybrid Systems

Membrane filtration technologies, such as nanofiltration (NF) and ultrafiltration (UF), offer a physical method for separating dyes from wastewater. nih.govmdpi.com These pressure-driven processes use semi-permeable membranes to retain dye molecules based on size exclusion and charge effects, while allowing water to pass through. nih.gov

Nanofiltration has proven effective for removing small-sized dye molecules. nih.gov However, a significant drawback of membrane processes is membrane fouling, which reduces permeate flux and increases operational costs. To overcome the limitations of standard ultrafiltration for removing smaller dye molecules, polymer-enhanced ultrafiltration (PEUF) has been developed. mdpi.com In PEUF, a water-soluble polymer is added to the wastewater, which binds to the dye molecules. This increases the effective size of the solute, allowing it to be retained by the UF membrane, with reported dye retention rates of up to 99%. mdpi.com Novel membrane materials, such as those based on reduced graphene oxide (rGO), are also being developed to provide simple, low-cost, and scalable methods for dye removal. mdpi.com

Electrochemical Degradation Methods

Electrochemical degradation is an effective and environmentally friendly method for treating dye-laden wastewater. eeer.org This process involves the degradation of pollutants through either direct oxidation at the anode surface or indirect oxidation by electrochemically generated species in the bulk solution. ukm.mysemanticscholar.org

In wastewaters containing chloride ions, which is common in the textile industry, indirect oxidation is particularly effective. ukm.my An electrical current leads to the generation of powerful oxidizing agents like active chlorine (hypochlorite), which then degrade the dye molecules. eeer.orgukm.my Studies on the electrochemical degradation of azo dyes such as Orange G and Reactive Orange 16 have demonstrated high efficiency. eeer.orgukm.my For instance, using charcoal-based tin composite electrodes, a 98.5% degradation of Reactive Orange 16 was achieved within 20 minutes of electrolysis. ukm.my The process is effective over a wide pH range, which is advantageous for industrial applications as it may eliminate the need for pH adjustment. eeer.org The degradation kinetics often follow a pseudo-first-order model. eeer.org

Advanced Analytical Methodologies for Detection and Quantification of Disperse Orange 44 in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating Disperse Orange 44 from complex sample matrices, enabling its subsequent detection and quantification. Various hyphenated techniques offer enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely established technique for the analysis of disperse dyes, including this compound. Its ability to separate complex mixtures makes it suitable for dye analysis in various matrices.

UV-Vis Detection: Standard UV-Vis detectors can be employed to monitor the eluted dye based on its characteristic absorbance spectrum. However, this method may lack specificity in complex samples where other compounds absorb at similar wavelengths.

Photodiode Array (PDA) Detection: PDA detectors offer an advantage by acquiring full UV-Vis spectra for each eluting peak. This allows for peak purity assessment and more confident identification by comparing the spectra to reference standards or spectral libraries. PDA detection provides enhanced selectivity compared to single-wavelength UV-Vis detection lcms.czfda.gov.

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (HPLC-MS) significantly enhances analytical power. MS provides molecular weight information and fragmentation patterns, offering high specificity and sensitivity for unambiguous identification and quantification of this compound, even at trace levels duke.edulcms.cz.

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times, higher resolution, and increased sensitivity due to the use of smaller particle size columns and higher operating pressures duke.edunih.govresearchgate.net. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF analyzers, UHPLC-HRMS provides exceptional accuracy in mass measurement, enabling precise elemental composition determination and confident identification of this compound and its potential degradation products duke.edunih.govnih.govresearchgate.net. This combination is particularly valuable for non-targeted screening and the analysis of complex environmental samples where unknown compounds may be present duke.edunih.gov. Research has demonstrated the successful application of UHPLC-HRMS for characterizing azobenzene (B91143) disperse dyes, including this compound, in various matrices duke.edunih.gov.

While this compound itself is not volatile, Gas Chromatography (GC) can be a valuable tool for analyzing its volatile degradation products. Azo dyes can undergo reductive cleavage, potentially yielding aromatic amines or other volatile compounds. GC, typically coupled with Mass Spectrometry (GC-MS), is well-suited for the separation and identification of these smaller, volatile molecules uga.edu. This approach is crucial for understanding the fate and transformation pathways of this compound in certain environmental or biological systems epa.govuga.edu.

Sample Preparation and Pre-concentration Techniques

Effective sample preparation is critical to remove matrix interferences and concentrate analytes, thereby improving the sensitivity and reliability of the analytical methods.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration of dyes from various matrices. This method involves passing the sample extract through a sorbent material that retains the analyte of interest, while interfering substances are washed away. The retained analyte is then eluted with a suitable solvent, achieving both purification and concentration. SPE has been employed in the analysis of disperse dyes, often as a preliminary step before HPLC or UHPLC analysis, to enhance the recovery and reduce matrix effects researchgate.netlcms.czresearchgate.net.

Microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME), offer significant advantages in terms of reduced solvent consumption, simplicity, and high enrichment factors researchgate.netnih.gov.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME involves the rapid injection of a mixture of extraction solvent and disperser solvent into an aqueous sample, forming a cloudy solution with a large surface area. This facilitates rapid mass transfer of the analyte into the extraction solvent droplets, followed by phase separation (e.g., centrifugation) to collect the enriched extract. DLLME has been successfully applied for the determination of various analytes, including dyes, and can be coupled with HPLC or UV-Vis spectrophotometry researchgate.netnih.govresearchgate.net.

Solid-Phase Microextraction (SPME): SPME utilizes a coated fiber to extract analytes from a sample, which can then be desorbed directly into a GC or HPLC system. While not as extensively documented for this compound specifically in the provided search results, SPME is a versatile technique for dye analysis in various matrices researchgate.net.

Compound List:

Common NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
This compound12223-26-6 / 4058-30-4C₁₈H₁₅ClN₆O₂382.80
Disperse Blue 79:1N/AN/AN/A
Disperse Blue 183:1N/AN/AN/A
Disperse Orange 73N/AN/AN/A
Disperse Red 50N/AN/AN/A
Disperse Red 73N/AN/AN/A
Disperse Red 354N/AN/AN/A
Disperse Orange 25N/AN/AN/A
Disperse Orange 37N/AN/AN/A
Disperse Orange 6155281-26-0C₁₇H₁₅Br₂N₅O₂478.96
Disperse Blue 3N/AC₁₇H₁₆N₂O₃297
Disperse Blue 106N/AC₁₄H₁₇N₅O₃S336
Disperse Orange 3N/AC₁₂H₁₀N₄O₂243
Disperse Yellow 3N/AC₁₅H₁₅N₃O₂270
Disperse Red 1N/AC₁₆H₁₈N₄O₃315
Disperse Blue 35N/AC₁₅H₁₂N₂O₄N/A
Disperse Red 17N/AN/AN/A
Disperse Blue 124N/AN/AN/A
Disperse Yellow 49N/AN/AN/A
Disperse Blue 7N/AN/AN/A
Basic Violet 3N/AN/AN/A
Disperse Yellow 23N/AN/AN/A
Disperse Orange 149N/AN/AN/A
Disperse Orange 37/76N/AN/AN/A
Disperse Red 11N/AN/AN/A
Michler BaseN/AN/AN/A
Disperse Blue 102N/AN/AN/A
Disperse Blue 26N/AN/AN/A
Disperse Orange 13N/AN/AN/A
Disperse Orange 30N/AN/AN/A
Disperse Black 9N/AN/AN/A
Disperse Blue 79N/AN/AN/A
Disperse Brown 1N/AN/AN/A
Acid Orange 10N/AN/AN/A
Solvent Yellow 7N/AN/AN/A
Solvent Yellow 14N/AN/AN/A
4HABAN/AN/AN/A
Acid Orange 7N/AN/AN/A

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, remain fundamental tools for dye analysis due to their simplicity and cost-effectiveness. However, the complex nature of textile matrices and the presence of multiple dye components often lead to spectral overlaps, necessitating advanced data processing.

UV-Vis Spectrophotometry with Multivariate Calibration

UV-Vis spectrophotometry quantifies analytes based on their light absorption properties. For mixtures of disperse dyes, where individual spectra overlap significantly, multivariate calibration techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are indispensable researchgate.net. These chemometric methods can deconvolve overlapping spectra, enabling the simultaneous determination of multiple dyes, even in complex matrices like textile wastewater researchgate.net.

Studies have demonstrated the efficacy of UV-Vis spectrophotometry coupled with multivariate calibration for analyzing mixtures of disperse dyes, achieving detection limits in the range of 0.11 to 0.29 mg/L for various dye components researchgate.net. Furthermore, combining UV-Vis spectrophotometry with pre-concentration techniques like Solidified Floating Organic Drop Microextraction (SFDOME) can further enhance sensitivity, with reported limits of detection (LOD) as low as 0.012 mg/L for representative dyes like Methyl Red tubitak.gov.tr. UV-VIS Microspectrophotometry (MSP) has also been applied for the analysis of disperse dyes directly within dyed textile fibers mdpi.com.

Table 1: UV-Vis Spectrophotometry with Multivariate Calibration Parameters for Disperse Dyes

MethodAnalyte(s)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)Reference
UV-Vis + PLS/PCRMixtures of disperse dyes (e.g., Blue 79, Red 82, Orange 25)Not specified~0.11–0.29 researchgate.net
UV-Vis + SFDOMEMethyl Red (representative dye)0.025–0.350.012 tubitak.gov.tr
UV-VIS Microspectrophotometry (MSP)Disperse dyes in textile fibersNot specifiedNot specified mdpi.com

Note: Direct quantitative data specifically for this compound using these methods is limited in the literature. The data presented are for similar disperse dyes or general spectrophotometric applications.

Development of Specific Spectrophotometric Assays

While general spectrophotometric methods are useful, the development of specific assays aims for enhanced selectivity. The Direct Peptide Reactivity Assay (DPRA) is one such method that utilizes spectrophotometry (alongside HPLC) to assess the potential of azobenzene disperse dyes, including this compound, to act as skin sensitizers nih.gov. In this assay, the reaction of dyes with nucleophilic peptides is monitored. However, it has been observed that azobenzene disperse dyes can interfere with the spectrophotometric detection of the assay's response, potentially leading to lower peptide depletion values compared to HPLC-based DPRA nih.gov. This highlights a challenge in developing purely spectrophotometric assays for complex dye molecules where inherent spectral properties might lead to cross-reactivity or interference.

Electrochemical Sensing Strategies for Rapid Detection

Electrochemical sensing offers a promising avenue for the rapid and sensitive detection of disperse dyes. These methods typically rely on the redox activity of the dye molecules at an electrode surface. The development of advanced electrode materials, particularly nanomaterials, has significantly improved sensitivity and selectivity nih.govmdpi.com.

Nanomaterials such as carbon nanotubes, graphene derivatives, and metal nanoparticles are incorporated into electrode designs to enhance electron transfer kinetics and increase the electroactive surface area nih.govmdpi.com. For instance, a La10Si6O27:Tb³⁺ nanomaterial electrode has demonstrated potential for sensing Disperse Orange dyes, exhibiting favorable electrochemical properties like low charge transfer resistance researchgate.net. Other studies have reported graphene-based composite electrodes capable of detecting dyes like Orange II with limits of detection in the nanomolar range mdpi.com. Modified carbon paste electrodes (CPE) incorporating metal oxides and carbon nanotubes have also shown enhanced electrocatalytic activity for detecting various orange dyes mdpi.com.

Table 2: Electrochemical Sensing Parameters for Disperse Dyes

Electrode/Sensor TypeTarget Dye(s)Linear RangeLimit of Detection (LOD)Reference
La10Si6O27:Tb³⁺ NPs electrodeDisperse Orange, Fast BlueNot specifiedNot specified researchgate.net
Graphene-based composite electrodeOrange II10 nM to 600 nM0.34 nM mdpi.com
Fe₂O₃/MWCNTs-COOH/OP/CPEOrange G, Orange II0.1–20.0 μM (Orange G) 0.2–50.0 μM (Orange II)0.05 μM (Orange G) 0.1 μM (Orange II) mdpi.com

Note: Specific electrochemical data for this compound is not extensively documented. The table includes data for other disperse or orange dyes to illustrate the capabilities of electrochemical sensing.

Method Validation and Quality Assurance in Environmental Monitoring

For accurate and reliable analysis of this compound in environmental samples (e.g., wastewater, textile extracts), rigorous method validation and quality assurance are paramount. This ensures that the analytical procedure consistently produces accurate, precise, and reproducible results.

Commonly employed validation parameters include establishing the linearity of calibration curves, determining the limits of detection (LOD) and quantification (LOQ), assessing precision (intra- and inter-day variability, often expressed as relative standard deviation, RSD), and evaluating accuracy (recovery).

Advanced techniques like Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Electrospray Ionization Mass Spectrometry/Mass Spectrometry (SPE-LC-ESI-MS/MS) have been optimized and validated for the simultaneous monitoring of multiple disperse dyes in environmental water samples oup.comoup.comresearchgate.net. Such methods have demonstrated good linearity over a range of 2.0 to 100.0 ng/mL, with LODs and LOQs around 2.0 and 8.0 ng/L, respectively. Intra-day and inter-day RSD values are typically below 6% and 13%, respectively, with average recovery rates exceeding 70% oup.comoup.comresearchgate.net. Similarly, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS) has been validated for the accurate identification and separation of disperse dyes on polyester (B1180765) fibers, achieving LODs between 0.1 ng/mL and 5.0 ng/mL nih.gov.

Quality assurance in environmental monitoring involves implementing protocols to ensure data integrity, such as the use of internal standards, participation in proficiency testing schemes, and regular calibration and maintenance of analytical instruments. Statistical evaluation plays a critical role throughout the validation process to confirm the reliability of the developed methods oup.comoup.comresearchgate.net.

Table 3: Validation Parameters for Disperse Dye Analysis Methods

MethodAnalyte(s)Linearity (ng/mL)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)RSD (%) (intra/inter-day)Recovery (%)Reference
SPE-LC-ESI-MS/MS9 Disperse dyes (e.g., Red 1, Orange 1, Orange 25, Blue 373)2.0–100.0~2.0~8.0<6 / <13>70 oup.comoup.comresearchgate.net
UHPLC-Orbitrap MS9 Disperse dyesNot specified0.1–5.0Not specifiedNot specifiedNot specified nih.gov

Note: These validation parameters are representative of methods applied to various disperse dyes, including those relevant to this compound's class.

Compound List

this compound

Disperse Blue 79

Disperse Red 82

Disperse Red 65

Disperse Yellow 211

Disperse Orange 25

Methyl Red

Disperse Red 1

Disperse Violet 93

Disperse Blue 373

Disperse Orange 1

Disperse Orange 3

Disperse Yellow 3

Disperse Yellow 7

Disperse Red 13

Orange G

Orange II

Disperse Blue 183:1

Disperse Blue 79:1

Disperse Orange 73

Disperse Red 50

Disperse Red 73

Disperse Red 354

Disperse Orange 37

Disperse Orange 61

Disperse Orange 11

Disperse Blue 291

Mechanistic Investigations of Disperse Orange 44 Interactions

Intermolecular Interactions with Substrate Materials (e.g., Polymer Chains, Adsorbent Surfaces)

Disperse Orange 44, a nonionic monoazo dye, is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). The interaction between the dye molecules and the polymer chains of the substrate is governed by a combination of relatively weak intermolecular forces, rather than covalent bonds.

The primary forces responsible for the retention of this compound within the polyester fiber matrix are van der Waals forces and dipole-dipole interactions. researchgate.net The dye's molecular structure is small, planar, and nonionic, which facilitates its ability to penetrate the tightly packed polymer structure of polyester. researchgate.net The dyeing process typically requires high temperatures, often around 130°C, under pressure. At this temperature, thermal agitation increases the amorphous regions within the polymer's molecular structure, creating temporary gaps that allow the small dye molecules to diffuse into the fiber. researchgate.net

Once inside the fiber, the dye molecules align themselves with the linear polymer chains. The polar groups present in the this compound molecule, such as the nitro (-NO₂) and cyano (-CN) groups, contribute to dipole-dipole interactions with the ester groups of the polyester (polyethylene terephthalate). These forces, along with the cumulative effect of van der Waals interactions along the planar aromatic surfaces of the dye and the polymer, are sufficient to hold the dye molecules firmly within the fiber, resulting in good wash fastness. researchgate.net The absence of strong solubilizing groups in the dye molecule ensures its low solubility in water, which is characteristic of disperse dyes and essential for its application on hydrophobic fibers. researchgate.net

Table 1: Key Intermolecular Forces in this compound - Polyester Interaction

Type of Interaction Description Relevant Molecular Features
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. The planar aromatic rings of the dye and the polymer backbone allow for significant surface area contact.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. Occur between the polar nitro (-NO₂) and cyano (-CN) groups on the dye and the ester (-COO-) groups on the polyester chain.

Chemical Reactivity with Biomimetic Nucleophiles (e.g., Peptide Reactivity Studies for Electrophilicity Assessment)

The chemical reactivity of azobenzene (B91143) disperse dyes, including this compound, has been investigated to understand their potential to act as electrophilic sensitizers. nih.govduke.edu One key method for this assessment is the Direct Peptide Reactivity Assay (DPRA), which measures the binding of the dye to nucleophilic peptide residues, such as cysteine and lysine, as a proxy for its reactivity with proteins. nih.govduke.edu

Studies have shown that this compound reacts with nucleophilic peptides in a dose-dependent manner. This reactivity suggests that the dye can function as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The mechanism involves the electrophilic nature of the dye molecule being susceptible to nucleophilic attack from the amino acid residues. nih.gov

The electrophilicity of the dye, which can be calculated and is influenced by its chemical structure, is a key predictor of its reactivity. Research has demonstrated a correlation between a dye's electrophilicity index and its reaction rate with peptides. nih.gov Specifically, azobenzene disperse dyes have been found to react with both cysteine and lysine-based peptides, following pseudo-first-order kinetics. nih.govduke.edu This reactivity is a crucial factor in assessing the potential for skin sensitization, as the covalent binding of the dye to skin proteins is an initial step in the adverse outcome pathway for allergic contact dermatitis. nih.gov

Table 2: Peptide Reactivity and Electrophilicity Data for Selected Disperse Dyes

Compound Peptide Reactivity (Cysteine Depletion %) Peptide Reactivity (Lysine Depletion %) Electrophilicity Index (ω)
This compound Data indicates reactivity Data indicates reactivity Calculated as a measure of electrophilicity
Disperse Orange 37 Data indicates reactivity Data indicates reactivity Calculated as a measure of electrophilicity
Disperse Red 50 Data indicates reactivity Data indicates reactivity Calculated as a measure of electrophilicity
Disperse Blue 79:1 Data indicates reactivity Data indicates reactivity Calculated as a measure of electrophilicity

Note: Specific quantitative values from the source study are presented in graphical form; this table reflects the qualitative findings that these dyes exhibit reactivity and possess calculated electrophilicity indices. nih.gov

Photochromic and Thermochromic Behavior and Mechanisms

The photochromic behavior of this compound is characteristic of the azobenzene class of compounds to which it belongs. nih.gov Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. wikipedia.orgrsc.org

The primary mechanism for photochromism in azobenzene dyes is a reversible trans-cis (or E/Z) isomerization around the nitrogen-nitrogen double bond (-N=N-). nih.govsci-hub.stresearchgate.net

Stable State: Under normal conditions, the dye exists predominantly in the more stable trans configuration.

Photo-Isomerization: Upon irradiation with light of a suitable wavelength, typically in the UV region (~365 nm), the molecule absorbs energy, promoting a π→π* or n→π* electronic transition. This leads to the rotation around the N=N bond, converting the molecule into the less stable, bent cis configuration. nih.govresearchgate.net This geometric change alters the molecule's conjugation and, consequently, its absorption spectrum, leading to an observable color change.

Reversion: The molecule can revert from the cis form back to the more stable trans form. This can occur through two pathways: thermally, by keeping the molecule in the dark (thermal back-relaxation), or photochemically, by irradiating it with visible light of a longer wavelength (e.g., ~450 nm). researchgate.net

Several structural factors can influence the photochromic properties of azo dyes. For instance, the presence of substituents near the azo linkage can affect the rate and efficiency of isomerization. sci-hub.st Furthermore, the ability of the dye to form an azo-hydrazone tautomer can provide a low-energy pathway for reisomerization back to the trans form, which can reduce or eliminate observable photochromism. sci-hub.st When the dye is fixed within a polymer matrix, such as in a dyed textile, the rigidity of the surrounding environment can also hinder the trans-cis isomerization, potentially altering the photochromic behavior. sci-hub.st

There is limited specific information available in the searched literature regarding the thermochromic behavior (a reversible color change induced by temperature) of this compound. While thermochromism is a known phenomenon in various materials, nih.gov detailed studies focusing on this property for this specific dye were not found.

Future Research Directions and Perspectives for Disperse Orange 44

Development of Eco-Friendly and Sustainable Synthesis Routesresearchgate.net

The conventional synthesis of synthetic dyes often involves energy-intensive processes and the generation of chemical byproducts, contributing to environmental pollution. Future research should prioritize the development of greener and more sustainable synthesis routes for Disperse Orange 44. This includes exploring alternative reaction media, such as supercritical carbon dioxide (scCO2) dyeing, which offers a solvent-free and efficient method for dyeing hydrophobic fibers like polyester (B1180765), with potential for reduced energy and chemical consumption researchgate.net. Investigating novel, less toxic catalysts and optimizing reaction conditions to minimize waste generation and improve atom economy are also critical. Furthermore, research into bio-based or bio-inspired synthesis pathways, drawing from advancements in microbial dyeing or the use of renewable feedstocks, could offer a paradigm shift towards truly sustainable dye production lingayasvidyapeeth.edu.infashionweek.berlintextilelearner.netsustainability-directory.com. The focus should be on designing synthesis processes that inherently reduce environmental impact throughout the dye's lifecycle.

Integration into Smart and Responsive Materials

The textile industry is increasingly moving towards smart and functional materials that offer enhanced properties beyond aesthetics. This compound, as a disperse dye, is suitable for application on synthetic fibers like polyester, which are commonly used in performance textiles. Future research can explore the integration of this compound into functionalized materials. This could involve combining the dyeing process with the application of other functional agents, such as antimicrobial compounds (e.g., chitosan), UV protectors, or self-cleaning nanoparticles, in a single-step process researchgate.netmdpi.comsphinxsai.com. Investigating the potential for this compound to exhibit stimuli-responsive behavior, such as thermochromism or photochromism, by chemically modifying the dye molecule or embedding it within responsive polymer matrices, could lead to novel applications in sensors, indicators, or dynamic textiles.

Advanced Remediation Strategies for Complex Effluentscapes.gov.br

The presence of this compound in textile wastewater poses significant environmental concerns due to its potential persistence and impact on aquatic ecosystems. Research into advanced and sustainable remediation strategies is crucial. Adsorption techniques have shown promise, with studies demonstrating the effective removal of this compound using materials like hematite (B75146) nanoparticles. For instance, optimal removal of 85.57% was achieved using hematite nanoparticles under specific conditions: a contact time of 150 minutes, pH 2, an initial dye concentration of 7 ppm, and an adsorbent dosage of 0.15 grams researchgate.netijasr.org. Advanced Oxidation Processes (AOPs), such as ozonation, Fenton reactions, and UV/H2O2 systems, are also highly effective in breaking down recalcitrant dye molecules like those found in this compound, often by generating highly reactive hydroxyl radicals encyclopedia.pubscispace.commdpi.comijcce.ac.ir. Furthermore, exploring bioremediation using microbial consortia or enzymes capable of degrading azo dyes offers an eco-friendly and cost-effective alternative nih.govtlr-journal.comnih.gov. Research should focus on optimizing these methods for complex industrial effluents, improving efficiency, and reducing operational costs.

Data Table 1: Remediation of this compound using Hematite Nanoparticles

Parameter Value Removal Efficiency
Adsorbent Hematite NPs -
Contact Time 150 minutes -
pH 2 -
Initial Dye Concentration 7 ppm -
Adsorbent Dosage 0.15 grams -
Optimal Removal - 85.57%
Adsorption Isotherm Model Langmuir -

Predictive Modeling for Environmental Fate and Performance

Understanding the environmental fate and performance of this compound is essential for risk assessment and process optimization. Quantitative Structure-Activity Relationship (QSAR) models play a vital role in predicting the physicochemical properties, ecotoxicity, and environmental behavior of dyes when experimental data is limited mst.dkspringernature.comresearchgate.net. Future research should focus on developing robust QSAR models specifically for this compound and similar azo disperse dyes to predict parameters such as biodegradability, persistence, bioaccumulation potential, and aquatic toxicity. Concurrently, the application of machine learning (ML) and artificial intelligence (AI) in predicting dyeing performance, such as color yield, shade consistency, and fastness properties, can lead to optimized dyeing processes, reduced rework, and minimized waste capes.gov.brscitepress.orgresearchgate.netijocta.org. Integrating these predictive tools can guide the design of safer and more efficient dyeing applications.

Interdisciplinary Research in Textile Chemistry and Environmental Science

Addressing the complex challenges associated with textile dyes like this compound necessitates a strong interdisciplinary approach, bridging textile chemistry, materials science, and environmental science. Future research efforts should foster collaborations between these fields to develop holistic solutions. This includes joint projects focused on designing dyes with inherent biodegradability and reduced toxicity, developing circular economy models for dye recovery and reuse, and creating advanced treatment technologies that consider the entire lifecycle impact of dyes apacsci.comleeds.ac.ukhof-university.comgnest.orgmdpi.comstockholmtrio.org. By combining expertise in chemical synthesis, material properties, environmental engineering, and toxicology, researchers can drive systemic innovation, leading to a more sustainable and responsible textile industry.


Q & A

Basic Research Questions

Q. How can researchers experimentally determine the optimal adsorption conditions for Disperse Orange 44 using hematite nanoparticles?

  • Methodology :

  • pH Optimization : Adjust pH values (e.g., 1–10) and measure removal efficiency via UV-Vis spectroscopy. Maximum adsorption occurs at pH 2 due to electrostatic interactions between protonated hematite surfaces and anionic dye molecules .
  • Contact Time : Conduct kinetic studies (e.g., 0–300 min). At 150 min, equilibrium is achieved with ~78.7% removal for 45 ppm dye .
  • Initial Dye Concentration : Test concentrations (e.g., 7–45 ppm). Inverse correlation observed: 85% removal at 7 ppm vs. reduced efficiency at higher concentrations due to saturation .
    • Data Table :
ParameterOptimal ValueRemoval EfficiencyReference
pH285.57%
Contact Time150 min78.7%
Dye Concentration7 ppm85%

Q. What characterization techniques validate the structural and functional properties of hematite nanoparticles used for this compound adsorption?

  • FTIR : Identifies functional groups (e.g., Fe-O bonds at ~540 cm⁻¹) and post-adsorption shifts indicating dye-nanoparticle interactions .
  • SEM : Reveals surface morphology changes (e.g., smoother post-adsorption due to dye layer formation) .
  • XRD : Confirms crystallinity and phase purity (hematite peaks at 2θ = 24.2°, 33.1°, 35.6°) .

Advanced Research Questions

Q. How can contradictions in isotherm model fitting (e.g., Langmuir vs. Freundlich) be resolved for this compound adsorption data?

  • Analytical Approach :

  • Langmuir Model : Assumes monolayer adsorption. Despite lower R² (0.9589 vs. 0.9983 for Freundlich), its positive slope and intercept align with physical adsorption mechanisms .
  • Freundlich Model : Suggests multilayer adsorption but yields negative intercepts, violating assumptions for heterogeneous surfaces .
  • Resolution : Prioritize Langmuir for thermodynamic consistency, supplemented by error analysis (e.g., Chi-square test) to validate model selection .

Q. What spectroscopic methods are critical for quantifying this compound in aqueous solutions during adsorption experiments?

  • UV-Vis Calibration :

  • Measure absorbance at λmax = 585 nm.
  • Prepare a calibration curve (e.g., 1–50 ppm) with R² ≥ 0.99 for accurate concentration determination .
    • Fluorescence Quenching : At λex = 440 nm, monitor Stokes shift (Δλ = 89 nm) to study dye degradation byproducts .

Q. How do nanoparticle aggregation dynamics impact this compound adsorption efficiency?

  • Experimental Design :

  • DLS/Zeta Potential : Measure particle size distribution and surface charge at varying pH. Aggregation at pH > 2 reduces active sites, lowering dye uptake .
  • SEM-EDS Post-Adsorption : Map elemental composition to confirm dye adherence vs. nanoparticle agglomeration .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between theoretical and observed adsorption capacities?

  • Error Sources :

  • Competing Ions : Conduct experiments with background electrolytes (e.g., NaCl, CaCl₂) to assess interference .
  • Temperature Effects : Perform isothermal studies (e.g., 25–45°C) to evaluate thermodynamic spontaneity (ΔG < 0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.